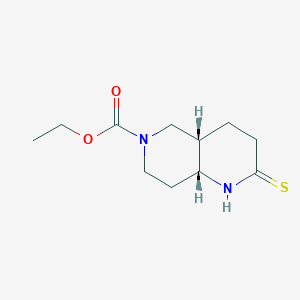

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Description

Properties

Molecular Formula |

C11H18N2O2S |

|---|---|

Molecular Weight |

242.34 g/mol |

IUPAC Name |

ethyl (4aS,8aR)-2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)/t8-,9+/m0/s1 |

InChI Key |

AKJSTTNNSBLUMU-DTWKUNHWSA-N |

Isomeric SMILES |

CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=S)N2 |

Canonical SMILES |

CCOC(=O)N1CCC2C(C1)CCC(=S)N2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Naphthyridine Core

The bicyclic naphthyridine structure is typically synthesized via:

- Cyclization Reaction : Starting with linear precursors, cyclization is achieved through intramolecular condensation or amination reactions.

Introduction of the Thioxo Functional Group

The thioxo group ($$C=S$$) is introduced through:

Esterification

To form the ethyl ester group:

Purification Methods

After synthesis, purification is essential to isolate the desired product:

- Flash Chromatography : The crude product is purified using a solvent system such as ethyl acetate/petroleum ether (10:1).

- Crystallization : Recrystallization from suitable solvents helps achieve high purity.

Reaction Conditions and Yields

The table below summarizes typical reaction conditions and yields for key steps:

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Acid/base catalyst, reflux | ~70–80% |

| Ketone-to-thioamide conversion | Lawesson's reagent, heat | ~60–75% |

| Esterification | Ethanol, acid catalyst | ~85–90% |

Key Considerations

- Stereochemistry : Maintaining the correct stereochemical configuration (4aS,8aR) is critical for biological activity.

- Reagent Selection : Choosing reagents like Lawesson's reagent ensures efficient introduction of the thioxo group.

- Reaction Monitoring : Techniques such as thin-layer chromatography (TLC) are used to monitor reaction progress.

Chemical Reactions Analysis

Thionation via Lawesson’s Reagent

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is synthesized through thionation of its lactam precursor using Lawesson’s reagent. This reaction replaces the carbonyl oxygen with sulfur, forming the thioxo group critical for subsequent reactivity .

Reaction Conditions

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Lawesson’s reagent (0.5 equiv) | Toluene | Reflux | 20 min | 90% |

This method is highly efficient, as evidenced by the synthesis of compound 12 in the cited study .

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety undergoes nucleophilic substitution, enabling functionalization of the carboxylate position.

Key Transformations

-

Hydrolysis : Conversion to carboxylic acid derivatives under acidic or basic conditions.

-

Transesterification : Replacement of the ethyl group with other alcohols (e.g., methanol) using catalytic bases.

These reactions are pivotal for modifying solubility and reactivity in drug discovery.

Cyclization Reactions

The bicyclic structure participates in cyclization reactions to form polycyclic frameworks. For example, intramolecular Diels-Alder (IMDA) reactions under thermal or catalytic conditions yield tricyclic derivatives.

Example Pathway

-

Activation of the thioxo group via protonation or coordination.

-

Ring closure facilitated by Pd catalysts (e.g., Pd(OAc)₂/PPh₃) .

Alkylation and Acylation

The thioxo group acts as a nucleophile, enabling alkylation or acylation at the sulfur atom.

Reagents and Outcomes

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Alkyl halides (R-X) | S-alkylated derivatives |

| Acylation | Acyl chlorides (RCOCl) | Thioester derivatives |

These modifications enhance biological activity by altering electronic and steric properties.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed reactions enable coupling with aryl or allyl groups. For instance, Tsuji-Trost allylation introduces allyl acetates into the structure, expanding its utility in cascade reactions .

Catalytic System

-

Catalyst : Pd(OAc)₂ (0.1 equiv)

-

Ligand : PPh₃ (0.42 equiv)

-

Base : K₂CO₃ (1.3 equiv)

-

Solvent : THF or dioxane (reflux)

This method achieves high regioselectivity in allyl transfer reactions .

Ring-Opening Reactions

The naphthyridine ring undergoes ring-opening under acidic or nucleophilic conditions, yielding linear intermediates for further functionalization.

Conditions and Products

| Condition | Nucleophile | Product |

|---|---|---|

| H₂O/H⁺ (reflux) | H₂O | Thiol-containing diamine |

| NH₃/MeOH | NH₃ | Amino-thiol derivatives |

These intermediates serve as building blocks for peptidomimetics.

Thermodynamic and Kinetic Data

Eyring analysis of Diels-Alder cyclizations involving related naphthyridine derivatives reveals activation parameters:

Thermodynamic Parameters

| Parameter | Value (6aa) | Value (6ca) |

|---|---|---|

| Δ‡H (kJ/mol) | 85 ± 2 | 92 ± 3 |

| Δ‡S (J/mol·K) | −120 ± 10 | −95 ± 12 |

These data indicate entropy-controlled transition states, critical for optimizing reaction rates .

This compound exhibits versatile reactivity, underpinning its role in synthesizing complex heterocycles and bioactive molecules. Experimental protocols and thermodynamic insights from diverse studies validate its utility in medicinal and synthetic chemistry.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has been studied for its antimicrobial properties. Research indicates that compounds with similar structural features exhibit activity against various bacterial strains. For instance, derivatives of naphthyridine have shown efficacy against Gram-positive bacteria, suggesting that this compound may possess similar capabilities.

Case Study : A study published in the Journal of Medicinal Chemistry reported on the synthesis of naphthyridine derivatives and their antimicrobial activities. The results indicated that modifications to the naphthyridine core could enhance activity against resistant strains .

2. Anti-inflammatory Properties

The compound's thioxo group may contribute to anti-inflammatory effects. Compounds containing sulfur have been recognized for their ability to inhibit pro-inflammatory pathways.

Case Study : In vitro studies have demonstrated that certain naphthyridine derivatives can reduce the production of inflammatory cytokines in cell cultures, indicating potential therapeutic applications in inflammatory diseases .

Neuropharmacological Applications

1. Central Nervous System Activity

Research has suggested that naphthyridine derivatives can interact with neurotransmitter systems, potentially offering neuroprotective effects or acting as anxiolytics.

Case Study : A pharmacological study assessed the effects of various naphthyridine compounds on anxiety-like behaviors in animal models. Results indicated that specific derivatives reduced anxiety responses significantly .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including multi-step organic synthesis techniques commonly used in medicinal chemistry.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Method A | Multi-step synthesis involving thioketones and naphthyridine precursors | 85% |

| Method B | One-pot reaction using microwave-assisted techniques | 90% |

Mechanism of Action

The mechanism of action of Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate

- Structural Differences : This compound shares the naphthyridine core and ethyl carboxylate group but replaces the thioxo (C=S) with a sulfanylidene (S) group. The stereochemistry includes a cis configuration, and X-ray crystallography reveals two independent conformers per asymmetric unit (Z′ = 2), indicating dynamic ring flexibility .

- Synthesis : Prepared via Lawesson’s reagent-mediated thionation of an oxo precursor, achieving 94% yield. This contrasts with the target compound’s synthesis, which may require alternative thionation agents or conditions .

- Applications : Acts as a precursor for polycyclic medicinal scaffolds but exhibits lower electrophilicity compared to the thioxo derivative due to the sulfanylidene group .

Ethyl Octahydro-1,6-naphthyridine-6(2H)-carboxylate

- Structural Differences : Lacks the thioxo group (C11H20N2O2 vs. C11H18N2O2S in the target compound), reducing sulfur-mediated reactivity. The absence of the thioxo group simplifies the electronic profile but limits applications in metal coordination or enzyme inhibition .

- Synthesis : Discontinued commercial availability (CymitQuimica) suggests challenges in scalability or stability compared to thioxo derivatives .

Ethyl 2-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate Hydrochloride

- Structural Differences : Features a hydroxyl group instead of thioxo and a partially saturated naphthyridine ring. The hydrochloride salt enhances aqueous solubility, contrasting with the neutral, lipophilic thioxo compound .

- Applications : The hydroxyl group enables hydrogen bonding in biological systems, but reduced electrophilicity limits its utility in reactions requiring sulfur-based leaving groups .

Ethyl 2-(Methylthio)-4-((4aR,8aR)-3-oxooctahydroquinoxalin-1(2H)-yl)pyrimidine-5-carboxylate

- Structural Differences : Substitutes the naphthyridine core with a pyrimidine ring and introduces a methylthio (SCH3) group. The oxo group at position 3 reduces electrophilicity compared to the thioxo group in the target compound .

- Synthesis: Synthesized via SNAr reaction between ethyl chloro-2-(methylthio)pyrimidine-5-carboxylate and an octahydroquinoxalinone derivative (75% yield). The methylthio group stabilizes the intermediate but is less reactive than thioxo in subsequent transformations .

4-Aryl-2-(Methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitriles

- Structural Differences: Monocyclic pyrimidine derivatives with methylthio and oxo groups. The absence of the bicyclic naphthyridine system reduces conformational rigidity, impacting target binding specificity .

- Synthesis : Achieved via multicomponent reactions (30 min, NaOH/CH3OH) with yields >75%. The methylthio group offers stability but requires harsher conditions for substitution compared to thioxo derivatives .

Comparative Data Table

Discussion of Key Findings

- Reactivity : The thioxo group in the target compound enhances electrophilicity, enabling efficient nucleophilic substitutions (e.g., with amines or thiols) compared to methylthio or oxo derivatives .

- Biological Relevance : The naphthyridine core’s rigidity improves binding selectivity to biological targets, whereas pyrimidine-based analogs exhibit broader but less specific interactions .

- Synthetic Challenges : Thioxo derivatives require specialized reagents (e.g., Lawesson’s reagent), while methylthio or oxo analogs are more accessible via one-pot reactions .

Biological Activity

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a bicyclic compound belonging to the naphthyridine class, characterized by its unique thioxo functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 242.34 g/mol

- CAS Number : 496954-55-3

The presence of the thioxo group at the 2-position of the octahydro-naphthyridine core significantly influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine, including this compound, exhibit notable antimicrobial properties. A study highlighted that structural modifications in naphthyridine compounds could enhance their efficacy against various pathogens. For instance, compounds with similar scaffolds were tested against fungi and bacteria, revealing moderate to good activity levels against specific strains such as Aspergillus porri and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. The thioxo substitution is believed to enhance the interaction with biological targets, leading to increased cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to structural variations and their corresponding activities:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Ethyl (4aR,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate | Similar naphthyridine core | Antimicrobial | Different stereochemistry affects activity profile |

| Ethyl 2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate | Contains sulfur instead of oxygen | Anticancer | Sulfur substitution alters reactivity |

| Ethyl 3-hydrazinyl-3-oxopropanoate | Different functional groups | Antimicrobial | Focus on hydrazine functionality |

This table illustrates how variations in molecular structure and stereochemistry can lead to differences in biological activity and chemical properties.

Case Studies

Several studies have focused on the synthesis and biological evaluation of this compound:

- Antifungal Activity Study : A recent investigation assessed the antifungal activity of various naphthyridine derivatives against pathogenic fungi. The results demonstrated that certain modifications led to enhanced efficacy against Fusarium oxysporum with IC50 values significantly lower than standard antifungal agents .

- Cytotoxicity Assays : In another study focusing on cancer cell lines, this compound exhibited IC50 values in the micromolar range against HeLa and MCF7 cells. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves multi-step condensation reactions using precursors such as aromatic aldehydes, thiourea derivatives, and ester-functionalized reagents. For example, a base-catalyzed (e.g., NaOH) reaction in methanol at 70°C for 30 minutes can facilitate cyclization and thioxo group incorporation . Optimization variables include solvent polarity (methanol vs. ethanol), stoichiometric ratios (1:1 for aldehyde and thiourea derivatives), and temperature control to minimize side reactions. Post-synthesis purification via recrystallization in 95% ethanol enhances yield and purity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the compound's purity and stereochemical integrity?

- Methodological Answer : Comprehensive characterization requires:

- NMR Spectroscopy : H and C NMR to confirm stereochemistry (e.g., 4aS,8aR configuration) and hydrogen bonding patterns.

- IR Spectroscopy : Identification of thioxo (C=S) and carboxylate (C=O) functional groups.

- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.

- Chromatography : HPLC with chiral columns to resolve enantiomeric impurities. Cross-referencing data with published spectra (e.g., tetrahydro-naphthyridine derivatives) is critical for validation .

Q. How should researchers handle and store this compound to prevent degradation during experimental workflows?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to avoid oxidation of the thioxo group. Use anhydrous solvents (e.g., DMF or DMSO) for dissolution, and avoid prolonged exposure to light or moisture. Stability tests under varying pH (3–9) and temperature (4–40°C) conditions are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound's reactivity in catalytic asymmetric synthesis?

- Methodological Answer : Employ a split-plot factorial design to test variables such as catalyst type (e.g., chiral Pd complexes), solvent (polar aprotic vs. non-polar), and temperature. Use F NMR or circular dichroism (CD) to monitor enantiomeric excess. For reproducibility, include controls with known chiral auxiliaries and replicate reactions across ≥3 independent trials .

Q. How do different alkylation or acylation conditions affect the stability of the thioxo group in this compound?

- Methodological Answer : Conduct comparative studies using methyl iodide (for alkylation) or acetyl chloride (for acylation) under basic (AgO) or acidic (HSO) conditions. Monitor reaction progress via TLC and characterize products using LC-MS. Note that harsh alkylation conditions may lead to sulfur elimination, necessitating mild reagents like diazomethane for retention of the thioxo moiety .

Q. What methodologies are used to evaluate the environmental fate and biodegradation pathways of this compound in aquatic systems?

- Methodological Answer : Follow OECD guidelines for biodegradability testing:

- Hydrolysis Studies : Incubate at pH 7.4 and 25°C, analyzing degradation products via GC-MS.

- Photolysis : Expose to UV light (λ = 254 nm) and quantify residual compound using HPLC.

- Ecotoxicology : Assess acute toxicity in Daphnia magna or algae, with EC calculations. Cross-reference results with computational models (e.g., EPI Suite) to predict bioaccumulation potential .

Q. How can researchers resolve discrepancies in observed vs. theoretical spectroscopic data for this compound?

- Methodological Answer :

- Step 1 : Verify instrument calibration using certified reference standards.

- Step 2 : Re-examine sample preparation (e.g., deuterated solvent purity, concentration effects).

- Step 3 : Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Step 4 : Compare with crystallographic data (if available) or DFT-calculated spectra for conformationally flexible regions .

Data Contradiction Analysis

Q. How should conflicting results in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be interpreted?

- Methodological Answer :

- Hypothesis Testing : Determine if cytotoxicity arises from off-target effects or impurities (e.g., via LC-MS purity checks).

- Dose-Response Curves : Use IC and LD values to establish therapeutic windows.

- Pathway Analysis : Apply transcriptomics (RNA-seq) to identify upregulated stress-response genes in cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.